3-Pyridinesulfonic acid
Overview
Description
3-Pyridinesulfonic acid is an organic compound with the molecular formula C5H5NO3S. It is a white crystalline powder that is soluble in water and has a melting point of over 300°C . This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
3-Pyridinesulfonic acid, also known as pyridine-3-sulfonic acid, is a versatile compound used in various chemical reactions It’s known that pyridine derivatives can interact with various biological targets due to the presence of a nitrogen atom in the pyridine ring .
Mode of Action
The mode of action of this compound is primarily through its role as a reactant in chemical synthesis . It can be used in the synthesis of reaction intermediates, such as silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride . The exact interaction with its targets and the resulting changes depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a reactant in chemical synthesis, it’s involved in the formation of various compounds, which could potentially affect different biochemical pathways depending on the final product .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body if ingested .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific compounds it helps synthesize . As a reactant, its primary role is to contribute to the formation of other compounds, and the effects of these compounds would determine the overall result of its action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in chemical synthesis can be affected by factors such as temperature, pH, and the presence of other reactants . Furthermore, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the pyridine nitrogen atom in the molecule can easily coordinate with transition metal ions such as Cu (II) ions . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-Pyridinesulfonic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridinesulfonic acid can be synthesized through the sulfonation of pyridine using fuming sulfuric acid. The process involves adding fuming sulfuric acid to a dry reaction pan, followed by the dropwise addition of pyridine under stirring. The mixture is then heated to 230-240°C for 13-14 hours. After cooling, the product is precipitated by adding ethanol .
Industrial Production Methods: An industrial method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group and subsequent reduction to this compound. This process can be carried out using crude 3-chloropyridine N-oxide and further reaction in the presence of Raney nickel in an alkaline solution .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-sulfonyl chloride.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can participate in substitution reactions to form various intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Raney nickel in an alkaline solution is often used for reduction reactions.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
- Silver 3-pyridinesulfonate
- 3-Pyridinesulfonyl chloride
Scientific Research Applications
3-Pyridinesulfonic acid has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in the synthesis of various chemical intermediates.
- Biology: It serves as a building block in the synthesis of biologically active compounds.
- Medicine: It is used in the synthesis of pharmaceuticals, such as pyridostigmine bromide, an anticholinesterase agent.
- Industry: It is employed in the production of water-soluble reactive dyes and electroplating baths .
Comparison with Similar Compounds
- Pyridine-2-sulfonic acid
- Pyridine-4-sulfonic acid
- 2-Pyridinesulfonic acid
Comparison: 3-Pyridinesulfonic acid is unique due to its position of the sulfonic acid group on the pyridine ring. This positional difference can lead to variations in reactivity and applications compared to its isomers. For example, pyridine-2-sulfonic acid and pyridine-4-sulfonic acid may have different solubility and reactivity profiles, making this compound more suitable for specific industrial and research applications .
Properties
IUPAC Name |
pyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECLMOWYVDJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212980 | |
Record name | 3-Pyridinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 3-Pyridinesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21610 | |
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CAS No. |
636-73-7 | |
Record name | 3-Pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pyridine-3-sulfonic acid impact bacterial growth?
A1: Pyridine-3-sulfonic acid exhibits a dual nature, acting as both a growth inhibitor and a growth promoter for certain bacteria. [, ] Its inhibitory effect is attributed to its antagonism against nicotinic acid, disrupting the normal metabolic pathways reliant on this vitamin. [, , ] Conversely, at low concentrations, it has been observed to stimulate growth, potentially by altering the balance between niacin synthesis and degradation. []
Q2: What is the molecular formula and weight of pyridine-3-sulfonic acid?
A4: The molecular formula of pyridine-3-sulfonic acid is C5H5NO3S, and its molecular weight is 159.18 g/mol. [, ]
Q3: What spectroscopic data are available for pyridine-3-sulfonic acid?
A5: Several spectroscopic techniques have been employed to characterize pyridine-3-sulfonic acid. Ultraviolet and infrared spectra have been reported, providing insights into its electronic transitions and vibrational modes, respectively. [] Furthermore, Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman scattering (SERS) spectra have been investigated, offering complementary information on its structure and interactions. []
Q4: How does pyridine-3-sulfonic acid contribute to the properties of composite membranes?
A6: Pyridine-3-sulfonic acid has been incorporated into organic-silicon composite membranes for potential applications in polymer electrolyte membrane fuel cells (PEMFCs). [] These membranes, incorporating pyridine-3-sulfonic acid alongside other polymers like tetraethyl orthosilicate (TEOS) and copolymers of 2-methyl-5-vinylpyridine, exhibit desirable properties like proton conductivity and dimensional stability, important for PEMFC performance. []
Q5: Can pyridine-3-sulfonic acid function as a ligand in palladium-catalyzed reactions?
A7: Yes, pyridine-3-sulfonic acid has shown promise as a ligand in palladium-catalyzed C(sp3)-H activation reactions, particularly in the arylation of Weinreb amides. [, ] Its ability to preserve the cationic character of the palladium center through zwitterionic complex formation contributes to its effectiveness in this context. [, ]
Q6: How does the choice of ligand influence the palladium-catalyzed reactions involving pyridine-3-sulfonic acid?
A8: Density functional theory (DFT) studies suggest that the choice of ligand significantly influences the C-H activation step in palladium-catalyzed reactions involving pyridine-3-sulfonic acid. [, ] Specifically, pyridine-3-sulfonic acid demonstrates superior reactivity compared to other ligands like pyridine, Ac-Gly-OH, or ligandless conditions, attributed to its ability to stabilize substrate-bound palladium species. [, ]
Q7: What type of reactions can be facilitated by palladium catalysts utilizing pyridine-3-sulfonic acid as a ligand?
A9: Palladium catalysts, employing pyridine-3-sulfonic acid as a ligand, have enabled the development of novel synthetic methodologies. Notably, a palladium-catalyzed [3+2] cycloaddition reaction has been reported, utilizing two-fold C(sp3)-H activation to generate the three-carbon unit for cycloaddition, leading to the formation of valuable spiro-bicyclic products from lactams. []
Q8: Are there examples of utilizing pyridine-3-sulfonic acid in palladium-catalyzed annulation reactions?
A10: Research highlights the use of pyridine-3-sulfonic acid in a dual-ligand system, alongside N-acyl glycine, for palladium-catalyzed annulation reactions between gem-dimethyl-containing amides and 1-bromo-2-iodoarenes. [] This approach efficiently constructs two Calkyl-Caryl bonds, providing access to diverse five-membered benzo-fused compounds. [] Notably, this method has enabled the synthesis of the natural product (±)-echinolactone D, showcasing its synthetic utility. []
Q9: Have computational methods been employed to study pyridine-3-sulfonic acid?
A11: Yes, computational methods, particularly DFT calculations, have been valuable in understanding the behavior of pyridine-3-sulfonic acid in various contexts. DFT studies provided insights into the activation barriers for SO3- jumps in crystalline pyridine-3-sulfonic acid and its relationship to hydrogen bonding within the crystal lattice. []
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